4-((3-chloropyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-(3-chloropyridin-2-yl)oxy-N-(2-methylphenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-13-5-2-3-7-16(13)21-18(23)22-11-8-14(9-12-22)24-17-15(19)6-4-10-20-17/h2-7,10,14H,8-9,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSURGMTFGMDQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Piperidine Ring
- 4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (Compound 25, ): Replaces the 3-chloropyridinyloxy group with a benzodiazol-1-yl moiety. The 4-iodophenyl substituent increases molecular weight (MW: ~570 g/mol) and lipophilicity (logP ~4.5) compared to the o-tolyl group (MW: ~119 g/mol; logP ~2.8) .
- N-(4-Chlorophenyl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxamide (OGG1iNA, ): Features a benzoimidazolone group, which may improve hydrogen-bonding interactions with enzymes like OGG1.
Pyridine Ring Modifications
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267, ): Substitutes piperidine with piperazine and replaces carboxamide with carbothioamide. The trifluoromethyl group increases electron-withdrawing effects and metabolic stability compared to the target’s chlorine atom. target’s ~4.1) .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Aqueous Solubility (µg/mL) |
|---|---|---|---|
| Target Compound | ~385 | ~4.1 | ~25 (predicted) |
| Compound 25 () | ~570 | ~4.5 | <10 |
| ML267 () | ~480 | ~3.2 | ~50 |
| OGG1iNA () | ~420 | ~3.8 | ~15 |
Key Observations :
- The o-tolyl group in the target compound balances moderate lipophilicity and steric bulk, favoring membrane permeability over highly halogenated analogues.
- Piperazine-based derivatives (e.g., ML267) exhibit improved solubility due to increased polarity .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into three primary components:
- Piperidine core : Serves as the central scaffold.
- (3-Chloropyridin-2-yl)oxy group : Introduced via etherification at the 4-position of piperidine.
- N-(o-tolyl)carboxamide : Installed at the piperidine nitrogen through acylation.
Key disconnections involve:
- Formation of the ether linkage between piperidine-4-ol and 3-chloropyridin-2-ol.
- Acylation of the piperidine nitrogen with an o-tolyl-containing carboxamide group.
Synthesis of the Piperidine Core
The piperidine ring is commercially available but often requires functionalization. For this compound, 4-hydroxypiperidine serves as the starting material. Protection of the hydroxyl group is critical to prevent undesired reactions during subsequent steps.
Hydroxyl Protection
The hydroxyl group at position 4 is protected as a tert-butyldimethylsilyl (TBS) ether using tert-butyldimethylsilyl chloride (TBSCl) and imidazole in dimethylformamide (DMF) at 0–25°C. This yields 4-(tert-butyldimethylsilyloxy)piperidine , which is stable under basic and nucleophilic conditions.
Nitrogen Protection
The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine in dichloromethane (DCM). This generates 1-Boc-4-(tert-butyldimethylsilyloxy)piperidine , isolating the amine for selective acylation later.
Introduction of the (3-Chloropyridin-2-yl)oxy Group
The ether linkage is formed via a Mitsunobu reaction or nucleophilic aromatic substitution (SNAr).
Mitsunobu Reaction
4-(tert-butyldimethylsilyloxy)piperidine reacts with 3-chloropyridin-2-ol under Mitsunobu conditions (diethyl azodicarboxylate [DEAD], triphenylphosphine [PPh₃]) in tetrahydrofuran (THF) at 0°C to room temperature. This step couples the pyridinyloxy group to the piperidine, yielding 4-((3-chloropyridin-2-yl)oxy)-1-Boc-piperidine in 75–85% yield.
Nucleophilic Aromatic Substitution
Alternatively, 4-fluoropiperidine derivatives react with 3-chloropyridin-2-ol in the presence of a base (e.g., potassium carbonate) in dimethyl sulfoxide (DMSO) at 80°C. However, this method is less efficient due to the poor leaving group ability of fluoride compared to silyl-protected intermediates.
Formation of the N-(o-Tolyl)carboxamide
After deprotection, the piperidine nitrogen is acylated with an o-tolyl-containing carboxamide group.
Deprotection Steps
- Removal of the Boc group : Treatment with trifluoroacetic acid (TFA) in DCM at 0°C cleaves the Boc group, yielding 4-((3-chloropyridin-2-yl)oxy)piperidine .
- Removal of the TBS group : Fluoride-based reagents (e.g., tetrabutylammonium fluoride [TBAF]) in THF selectively remove the silyl ether, generating 4-((3-chloropyridin-2-yl)oxy)piperidine .
Acylation Methods
Carbamoyl Chloride Route
o-Tolyl isocyanate reacts with the free amine of piperidine in dichloromethane at 0°C to form the carboxamide. This step proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, yielding the target compound in 60–70% yield.
Coupling Reagent-Mediated Synthesis
A more efficient approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to couple o-tolylamine with piperidine-1-carboxylic acid (generated in situ from piperidine and phosgene). This method achieves yields of 80–90% with minimal side products.
Optimization and Analytical Characterization
Reaction Optimization
Spectroscopic Data
Alternative Synthetic Pathways
Reductive Amination
A modified route involves 4-oxopiperidine , which undergoes reductive amination with o-tolylamine using sodium cyanoborohydride (NaBH₃CN) in methanol. However, this method complicates the introduction of the pyridinyloxy group.
Challenges and Limitations
- Regioselectivity : Competing reactions during Mitsunobu coupling may yield minor regioisomers if protecting groups are omitted.
- Stability : The free amine intermediate is prone to oxidation, necessitating inert atmospheres during acylation.
- Yield Optimization : Scalability is limited by the cost of DEAD and PPh₃ in Mitsunobu reactions.
Industrial-Scale Considerations
Patents disclose continuous-flow systems for Mitsunobu and acylation steps, reducing reaction times from hours to minutes. For example, a microreactor with immobilized PPh₃ and DEAD achieves 95% conversion at 50°C.
Q & A
Q. What are the optimal synthetic routes for 4-((3-chloropyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide?
- Methodological Answer : The synthesis involves multi-step organic reactions:
Core Preparation : Construct the piperidine backbone via reductive amination or ring-closing metathesis.
Functionalization : Introduce the 3-chloropyridinyloxy group via nucleophilic aromatic substitution (e.g., using 3-chloro-2-hydroxypyridine and a halogenated piperidine derivative under basic conditions).
Carboxamide Formation : React the intermediate with o-tolyl isocyanate or via coupling agents like EDC/HOBt.
Key Considerations : Temperature control (60–100°C for substitution steps), solvent selection (DMF or THF for polar aprotic conditions), and purification via column chromatography or HPLC .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine and o-tolyl groups).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 372.1).
- X-ray Crystallography : Resolve piperidine ring conformation and intermolecular interactions (e.g., hydrogen bonding with amide groups) .
Q. What are the solubility and formulation challenges for in vitro assays?
- Methodological Answer :
- Solubility Profile : The compound is sparingly soluble in aqueous buffers (e.g., <50 µM in PBS) but dissolves in DMSO or DMF.
- Formulation Strategies : Use co-solvents (e.g., 10% Cremophor EL) or nanoemulsion techniques to enhance bioavailability. Stability studies (pH 7.4, 37°C) show >90% integrity over 24 hours .
Advanced Research Questions
Q. How does structural modification (e.g., chloro vs. methyl substituents) impact biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Variants : Synthesize analogs with substitutions on the pyridine (e.g., 3-CF vs. 3-Cl) or o-tolyl (e.g., para-methoxy vs. ortho-methyl) groups.
- Assays : Test in enzyme inhibition (e.g., kinase panels) or receptor-binding assays (e.g., GPCRs).
- Findings : Chloro groups enhance target affinity (IC ↓ 30% vs. methyl), while bulkier substituents reduce solubility .
Q. What in vivo pharmacokinetic (PK) parameters are critical for therapeutic potential?
- Methodological Answer :
- PK Studies : Administer orally (10 mg/kg) in rodent models; measure plasma concentration via LC-MS/MS.
- Key Data :
| Parameter | Value |
|---|---|
| 2.5 h | |
| 1.2 µM | |
| Half-life | 4.8 h |
| Bioavailability | 22% |
- Challenges : Rapid hepatic clearance (CYP3A4-mediated); consider prodrug strategies .
Q. How to assess selectivity against off-target isoforms (e.g., kinase subtypes)?
- Methodological Answer :
- Panel Screening : Use broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler™).
- Data Interpretation : Calculate selectivity scores (e.g., Gini coefficient >0.7 indicates high specificity).
- Case Study : The compound shows 50-fold selectivity for JAK2 over JAK3, attributed to steric clashes with JAK3’s Val-like residue .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported solubility values?
- Methodological Answer :
- Reproducibility Checks : Validate solubility in identical buffers (e.g., PBS vs. HEPES).
- Advanced Techniques : Use dynamic light scattering (DLS) to detect aggregation or micelle formation.
- Case Example : Discrepancies between NMR (soluble in CDCl) and in vitro data (low aqueous solubility) highlight solvent-dependent behavior .
Research Design Tables
Q. Table 1: Synthetic Optimization Parameters
| Step | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Piperidine core | NaBH, MeOH | 75 | 95% |
| Chloropyridine coupling | KCO, DMF | 62 | 98% |
| Carboxamide formation | EDC, HOBt | 58 | 99% |
Q. Table 2: SAR of Pyridine Substituents
| Substituent | IC (nM) | Solubility (µM) |
|---|---|---|
| 3-Cl | 12 ± 1.5 | 45 |
| 3-CF | 8 ± 0.9 | 22 |
| 3-Me | 35 ± 3.2 | 78 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
